6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-
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Overview
Description
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety in water . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using manganese catalysts and t-butyl hydroperoxide in water.
Substitution: Halogenation and other substitution reactions can be performed on the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and t-butyl hydroperoxide (t-BuOOH) in water at 25°C.
Substitution: Various halogenating agents can be used under mild conditions.
Major Products
The major products of these reactions include oxidized derivatives and substituted pyridine compounds, which can be further utilized in various applications.
Scientific Research Applications
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in targeting specific enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with different reactivity and applications.
Uniqueness
6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo- is unique due to its specific substitution pattern and the presence of an iodine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5IN2O |
---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,5H,(H,10,11) |
InChI Key |
FVMBNZVDWDBOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=CC(=O)NC=C2C1I |
Origin of Product |
United States |
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